molecular formula C33H51NO3 B12600136 6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one CAS No. 643755-10-6

6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one

Cat. No.: B12600136
CAS No.: 643755-10-6
M. Wt: 509.8 g/mol
InChI Key: VONFTGAZTVTAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one is a synthetic organic compound characterized by its unique structure, which includes both dodecyloxy and octyloxy substituents attached to a cyclohexa-2,4-dien-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 4-(dodecyloxy)aniline, is synthesized by reacting dodecyl bromide with aniline in the presence of a base such as potassium carbonate.

    Condensation Reaction: The 4-(dodecyloxy)aniline is then reacted with 3-(octyloxy)cyclohexa-2,4-dien-1-one in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding cyclohexanone derivative.

    Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the cyclohexa-2,4-dien-1-one ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides

Major Products

    Oxidation: Quinones

    Reduction: Cyclohexanone derivatives

    Substitution: Substituted aniline or cyclohexa-2,4-dien-1-one derivatives

Scientific Research Applications

6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of 6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anticancer effects could involve the inhibition of key enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 6-[[4-(Diethylamino)anilino]methylidene]cyclohexa-2,4-dien-1-one
  • 6-[[[4-[(6-oxo-1-cyclohexa-2,4-dienylidene)methylamino]phenyl]amino]methylidene]cyclohexa-2,4-dien-1-one
  • 6-[[4-Benzoyl-2-[(6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]anilino]methylidene]cyclohexa-2,4-dien-1-one

Uniqueness

6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one is unique due to its specific combination of dodecyloxy and octyloxy substituents, which confer distinct physical and chemical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

643755-10-6

Molecular Formula

C33H51NO3

Molecular Weight

509.8 g/mol

IUPAC Name

2-[(4-dodecoxyphenyl)iminomethyl]-5-octoxyphenol

InChI

InChI=1S/C33H51NO3/c1-3-5-7-9-11-12-13-14-16-17-25-36-31-23-20-30(21-24-31)34-28-29-19-22-32(27-33(29)35)37-26-18-15-10-8-6-4-2/h19-24,27-28,35H,3-18,25-26H2,1-2H3

InChI Key

VONFTGAZTVTAPD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OCCCCCCCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.